molecular formula C7H6BrF2N B13573349 6-Bromo-2-(difluoromethyl)-3-methylpyridine

6-Bromo-2-(difluoromethyl)-3-methylpyridine

Cat. No.: B13573349
M. Wt: 222.03 g/mol
InChI Key: VWGTUADHQRBSDD-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)-3-methylpyridine is an organic compound belonging to the class of fluorinated heterocyclic aromatic compounds. It features a six-membered aromatic ring containing a nitrogen atom (pyridine ring) with bromine, difluoromethyl, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)-3-methylpyridine typically involves the bromination of 2-(difluoromethyl)-3-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is often refluxed to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide may yield 2-(difluoromethyl)-3-methylpyridine derivatives .

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, providing insights into their behavior and interactions

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(difluoromethyl)pyridine
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 2,6-Dibromo-4-fluoroaniline

Uniqueness

6-Bromo-2-(difluoromethyl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-4-2-3-5(8)11-6(4)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGTUADHQRBSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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